molecular formula C25H28N2O5S B2726111 Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate CAS No. 895647-32-2

Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2726111
CAS RN: 895647-32-2
M. Wt: 468.57
InChI Key: BOBIAFCFHUFJEZ-UHFFFAOYSA-N
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Description

Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate, also known as EPPQ, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of quinoline-based compounds and has shown promising results in various studies.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Innovative Synthesis Approaches

    Research highlights the development of efficient synthetic routes for related quinoline derivatives, demonstrating the utility of these methodologies in creating compounds with potential pharmacological activities. For example, Mizuno et al. (2006) detailed convenient syntheses of metabolites of a related quinoline derivative, showcasing the use of protective groups and novel synthetic routes for high-yield production [M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006].

  • Regioselectivity in Chemical Reactions

    Bänziger et al. (2002) explored the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, shedding light on the influence of solvents on chemical reactions, which could be relevant in manipulating the synthesis or functionalization of similar quinoline compounds [Markus Bänziger, S. Klein, G. Rihs, 2002].

Pharmacological Applications

properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-3-31-19-10-11-22-21(16-19)24(27-14-12-18(13-15-27)25(28)32-4-2)23(17-26-22)33(29,30)20-8-6-5-7-9-20/h5-11,16-18H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBIAFCFHUFJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate

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